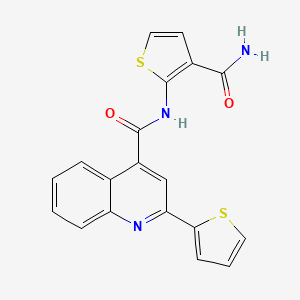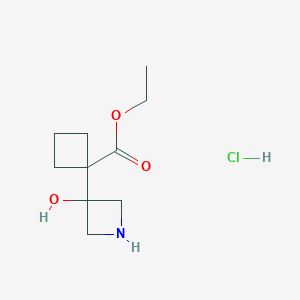![molecular formula C21H23NO4S B2543796 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797577-58-2](/img/structure/B2543796.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, the synthesis was achieved through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. This process likely involves the formation of an amide bond, a common strategy in the synthesis of carboxamide derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the desired product .
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using various spectroscopic techniques. For the compound mentioned in the first paper, 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were employed to determine its structure. These techniques provide information about the molecular skeleton, functional groups, and the presence of specific atoms within the molecule. For instance, NMR spectroscopy can reveal the environment of hydrogen and carbon atoms, while FT-IR can identify functional groups like amides by their characteristic absorption bands .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The compound synthesized in the first paper contains an amide group, which is known for its stability and resistance to hydrolysis under mild conditions. However, under more stringent conditions, such as high temperatures or the presence of strong acids or bases, amide bonds can undergo hydrolysis, leading to the breakdown of the molecule into a carboxylic acid and an amine or ammonia. The presence of other reactive sites, such as the benzothiazole moiety, may also participate in further chemical reactions, potentially leading to the formation of new compounds or derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of polar functional groups, like carboxamides, can increase solubility in polar solvents like water or alcohols. The stability of a compound is also an important property, especially when considering its potential use as a pharmaceutical agent. The compound's stability under physiological conditions is essential for its efficacy and safety. Additionally, the molecular structure can influence the compound's interaction with biological targets, which is critical for its antibacterial, antifungal, and anticancer activities .
Antibacterial, Antifungal, and Anticancer Evaluation
The biological activities of organic compounds are often evaluated through in vitro assays against various microorganisms and cancer cell lines. The compound synthesized in the first paper was screened for antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Furthermore, its anticancer activity was evaluated against MDA-MB-231 breast cancer cells. These studies are crucial for determining the potential therapeutic applications of the compound and for guiding further modifications to enhance its biological efficacy .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
In the realm of heterocyclic chemistry, the synthesis of complex molecules featuring tetrahydro-2H-pyran units as central scaffolds is a topic of interest due to their significance in medicinal chemistry and material science. For instance, studies have explored the synthesis and characterization of various heterocyclic compounds, including pyrazole and pyrimidine derivatives, which are known for their diverse biological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004). These synthetic methodologies often employ carboxamide functionalities similar to the compound , highlighting the versatility of such frameworks in generating biologically active molecules.
Biological Activities and Pharmacological Potential
The structural motif present in "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" suggests potential for pharmacological application. Research on related compounds has demonstrated significant biological activities, including cytotoxic effects against cancer cell lines (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014), and antimicrobial effects against various pathogens (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013). These studies underscore the potential of pyran and carboxamide derivatives in the development of new therapeutic agents.
Synthesis Optimization and Application
Optimization of synthetic routes for related compounds has been explored to enhance the efficiency and scalability of production processes. For example, a practical synthesis of a CCR5 antagonist, which shares structural similarities with the compound of interest, was developed to improve yield and reduce the number of steps required for synthesis (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005). This highlights the importance of efficient synthetic methodologies in the pharmaceutical industry for the production of complex molecules.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTOPSLTOXRONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)


![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)